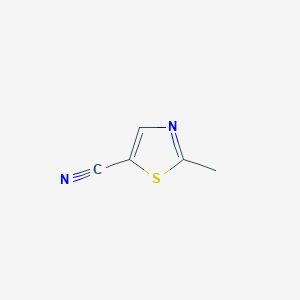

2-Methylthiazole-5-carbonitrile

Description

Significance of the Thiazole (B1198619) Core in Contemporary Chemical and Biological Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in chemistry and pharmacology. researchgate.netrjptonline.org Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of biologically active molecules. researchgate.nettandfonline.com The thiazole nucleus is a key component in numerous natural products, most notably Thiamine (Vitamin B1), and is integral to the structure of blockbuster pharmaceuticals. eurekaselect.comresearchgate.net

The significance of the thiazole core is demonstrated by its presence in a wide range of approved drugs with diverse therapeutic applications. mdpi.com For instance, the antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, and the anticancer agent Dasatinib feature a thiazole moiety. researchgate.netnih.gov Furthermore, this scaffold is found in antimicrobials like Sulfathiazole, antifungals such as Abafungin, and anti-inflammatory drugs. researchgate.neteurekaselect.com The widespread presence of the thiazole ring in over 18 FDA-approved drugs underscores its importance as a pharmacophore. mdpi.comresearchgate.net The versatility of the thiazole ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profiles of new chemical entities. nih.govanalis.com.my This has led to its use in developing agents that are antibacterial, antiviral, anticancer, and anti-inflammatory. tandfonline.commdpi.com

Historical Context and Evolution of Research on Thiazole Carbonitriles

The chemistry of thiazoles has been steadily developing since the pioneering work of Hantzsch and Hofmann in the late 19th century. tandfonline.comeurekaselect.com The Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with a thioamide, remains a fundamental and widely used method for creating the thiazole ring. researchgate.net Early research focused on the fundamental synthesis and characterization of the thiazole nucleus and its simple derivatives.

The introduction of the carbonitrile (-C≡N) group onto the thiazole ring marked a significant evolution in thiazole chemistry. The nitrile group is a powerful electron-withdrawing group that substantially alters the electronic properties of the thiazole ring, enhancing its reactivity and utility as a synthetic intermediate. Research on thiazole carbonitriles has expanded from basic synthesis to complex applications. These compounds are now recognized as crucial precursors for a variety of more complex molecules, particularly in medicinal chemistry and materials science. The nitrile functionality offers a versatile handle for numerous chemical transformations, including reduction to amines or conversion into other functional groups, allowing for the construction of diverse molecular libraries. Recent research has focused on developing novel synthetic routes to cyanated thiazoles and exploring their potential in creating new therapeutic agents, such as fungicides and enzyme inhibitors. acs.orgacs.orgnih.gov

Scope and Research Imperatives Pertaining to 2-Methylthiazole-5-carbonitrile

This compound (C₅H₄N₂S) is a specific derivative that has garnered interest as a valuable intermediate in organic synthesis. avantorsciences.com Its structure, featuring a methyl group at the 2-position and a nitrile group at the 5-position, provides a unique combination of reactivity and stability.

Key Research Imperatives:

Synthetic Intermediate: A primary focus of research is the utilization of this compound as a building block for more complex molecules. google.com Its chemical cousin, 2-Methylthiazole-5-carboxylic acid, is a key intermediate in synthesizing pharmaceuticals and agrochemicals. chemimpex.com This highlights the potential of the 5-substituted 2-methylthiazole (B1294427) scaffold in applied chemistry. For example, related structures are used in the development of treatments for diabetes and in creating novel fungicides. acs.orgnih.gov

Novel Compound Synthesis: Researchers are actively exploring the chemical reactivity of this compound to generate new classes of compounds. The nitrile group can be transformed into various other functional groups, and the thiazole ring itself can undergo further substitution, providing pathways to novel chemical entities with potentially useful properties.

Agrochemical and Pharmaceutical Development: The thiazole core is a well-established pharmacophore, and derivatives of this compound are being investigated for potential biological activity. Research into pyrazole/thiazole derivatives containing cyano groups has identified promising candidates for new fungicides, specifically as succinate (B1194679) dehydrogenase inhibitors (SDHI). acs.orgnih.gov This line of inquiry suggests that this compound could serve as a precursor for developing next-generation crop protection agents.

The ongoing research into this compound is driven by its potential to facilitate the synthesis of novel, high-value compounds for a range of industrial applications, from medicine to agriculture.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLHOMLLEOCIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695969 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60735-10-6, 65735-10-6 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Methylthiazole 5 Carbonitrile

Reactivity at the Thiazole (B1198619) Heterocycle

The thiazole ring in 2-methylthiazole-5-carbonitrile is an aromatic system, but its reactivity is significantly influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing nitrile group at the 5-position and the electron-donating methyl group at the 2-position.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In thiazoles, the position of substitution is directed by the heteroatoms and any existing substituents. The nitrogen atom at position 3 deactivates the ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. Conversely, the sulfur atom at position 1 can donate electron density to the ring. The attached methyl group at C2 is an activating group, while the nitrile group at C5 is a strong deactivating group.

For thiazole itself, electrophilic substitution preferentially occurs at the C5 position, which is the most electron-rich. However, in this compound, the C5 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C4 position, if at all. The strong deactivating effect of the cyano group at C5 makes electrophilic substitution challenging.

| Reaction | Reagents and Conditions | Expected Product | Notes |

| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 2-Methyl-4-formylthiazole-5-carbonitrile (potential) | The electron-withdrawing nature of the nitrile group at C5 significantly deactivates the ring, making this reaction difficult. |

Nucleophilic Additions and Substitutions

The thiazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to nucleophilic attack. The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most likely site for nucleophilic attack. However, in this compound, the C2 position is occupied by a methyl group. Nucleophilic attack on the ring itself is therefore less common than reactions involving the functional groups.

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical moieties.

Hydrolysis and Related Conversions

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids. This transformation can be carried out under either acidic or basic conditions.

Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. The reaction proceeds through the intermediate formation of an amide, which is then further hydrolyzed to the carboxylic acid. For this compound, this reaction would yield 2-methylthiazole-5-carboxylic acid. chemimpex.comresearchgate.net

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This initially produces the carboxylate salt, which upon acidification yields the carboxylic acid.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, heat | 2-Methylthiazole-5-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-Methylthiazole-5-carboxylic acid |

Reduction Pathways

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Primary Amines:

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. The reaction typically involves the addition of two hydride equivalents to the carbon-nitrogen triple bond. Catalytic hydrogenation using reagents like Raney nickel or platinum oxide under a hydrogen atmosphere can also achieve this transformation.

Reduction to Aldehydes:

A partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). organic-chemistry.orgchemistrysteps.commasterorganicchemistry.comwikipedia.orgyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed to the aldehyde during aqueous workup.

| Reaction | Reagents and Conditions | Product |

| Reduction to Amine | 1. LiAlH₄, Et₂O or THF; 2. H₂O | (2-Methylthiazol-5-yl)methanamine |

| Reduction to Amine | H₂, Raney Ni or PtO₂ | (2-Methylthiazol-5-yl)methanamine |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene, low temp.; 2. H₂O | 2-Methylthiazole-5-carbaldehyde |

Modifications of the Methyl Substituent

The methyl group at the C2 position of the thiazole ring is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to deprotonation. This allows for a range of condensation and functionalization reactions.

One important reaction is the Knoevenagel condensation, where the active methyl group reacts with aldehydes or ketones in the presence of a base to form a new carbon-carbon double bond. nih.gov For example, this compound could potentially react with aromatic aldehydes to yield the corresponding styrylthiazole derivatives.

Furthermore, the methyl group can be a site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an activated methyl group to a carboxylic acid. chemspider.comgoogle.com In the case of this compound, this would provide an alternative route to 2-carboxythiazole-5-carbonitrile, although this would be a challenging transformation to achieve selectively without affecting other parts of the molecule.

| Reaction | Reagents and Conditions | Expected Product | Notes |

| Knoevenagel Condensation | ArCHO, base (e.g., piperidine, pyridine) | 2-(2-Arylvinyl)thiazole-5-carbonitrile | The methyl group is activated by the adjacent ring nitrogen. |

| Oxidation | KMnO₄, heat | 2-Carboxythiazole-5-carbonitrile | This reaction can be difficult to control and may lead to ring cleavage under harsh conditions. |

Explorations of Ring-Opening and Rearrangement Reactions

The stability of the thiazole ring means that ring-opening reactions generally require specific reagents or conditions. For thiazole derivatives, the presence of certain substituents can facilitate such transformations. While specific studies on the ring-opening of this compound are not extensively documented, research on related structures provides valuable insights. For instance, the reductive ring-opening of various substituted thiazoles using sodium in liquid ammonia (B1221849) has been shown to cleave the thiazole ring. nih.gov

A significant factor in the ring-opening of thiazoles is the electronic nature of the substituents. A density functional theory (DFT) study on the metabolism of thiazole rings revealed that the pathway of ring-opening is dependent on the substituents. Thiazoles bearing electron-withdrawing groups, such as the nitrile group in this compound, are predicted to favor an indirect ring-opening mechanism that involves the formation of an intermediate. nih.gov This is in contrast to thiazoles with strong electron-donating groups, which tend to undergo direct ring-opening. nih.gov

Rearrangement reactions involving the thiazole nucleus are also a subject of synthetic interest. One notable example that leads to a thiazole-5-carbonitrile (B1321843) derivative is the thermal rearrangement of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. Upon heating, these compounds undergo a rearrangement to produce 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. researchgate.net This type of reaction highlights a pathway to construct the thiazole-5-carbonitrile scaffold through the reorganization of a different heterocyclic system.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.gov For thiazole derivatives, DFT calculations can provide detailed information about the electronic structure, reactivity, and the energetics of reaction pathways, including the characterization of transition states. nih.govresearchgate.net

While specific computational studies on this compound are limited, research on other thiazole derivatives offers a clear indication of the types of insights that can be gained. For example, DFT calculations have been employed to study the structure, reactivity, and nonlinear optical properties of donor-acceptor thiazole azo dyes. mdpi.com Such studies typically involve the optimization of the ground-state geometry and the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the electronic distribution and reactivity of the molecule.

The energy and distribution of the HOMO and LUMO are key indicators of a molecule's reactivity. For instance, a smaller HOMO-LUMO energy gap generally suggests higher reactivity. nih.gov In a study on novel thiazole derivatives, the HOMO and LUMO energies were calculated to predict their anticancer activity. nih.gov The localization of these orbitals on specific parts of the molecule can indicate the likely sites for electrophilic or nucleophilic attack.

The following table summarizes representative computational data for related thiazole derivatives, illustrating the type of information that can be obtained through DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Thiazole Derivative 6 | -5.3582 | -0.8765 | 4.4818 | B3LYP/6-31G(d,p) |

| Thiazole Derivative 11 | -5.3210 | -1.5715 | 3.7495 | B3LYP/6-31G(d,p) |

Data sourced from a computational study on new thiazole derivatives as potential anticancer agents. nih.gov

Furthermore, computational studies can map out the entire reaction coordinate for a proposed mechanism, identifying intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction pathway and its structure and energy determine the activation barrier of the reaction. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction's feasibility and kinetics can be achieved. For example, computational investigations into the metabolism of the thiazole ring have helped to rationalize why certain derivatives are susceptible to bioactivation leading to toxicity, while others are not, by comparing the activation barriers for different ring-opening pathways. nih.gov

Advanced Spectroscopic and Analytical Characterization in 2 Methylthiazole 5 Carbonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methylthiazole-5-carbonitrile, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy of the related compound 2-methylthiazole (B1294427), the protons of the methyl group typically appear as a singlet, while the two protons on the thiazole (B1198619) ring exhibit distinct chemical shifts. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons (CH₃) and a singlet for the proton at the C4 position of the thiazole ring. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrile group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (CH₃) | ~2.5 | Singlet |

| ¹H (Ring CH) | ~8.0 | Singlet |

| ¹³C (CH₃) | ~20 | Quartet |

| ¹³C (Ring C-S) | ~150 | Singlet |

| ¹³C (Ring C=N) | ~165 | Singlet |

| ¹³C (Ring C-CN) | ~115 | Singlet |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can further validate its structure. The molecular formula of this compound is C₅H₄N₂S, corresponding to a molecular weight of approximately 124.16 g/mol . avantorsciences.com

In a typical electron impact (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 124. The presence of sulfur would also give rise to a characteristic M+2 peak at m/z 126, with an intensity of about 4.4% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation of thiazole rings in mass spectrometry often involves the cleavage of the ring structure. researchgate.net Common fragmentation pathways for thiazole derivatives can include the loss of small molecules like hydrogen cyanide (HCN), acetylene, or cleavage of the side chains. researchgate.netwhitman.edu For this compound, fragmentation could involve the loss of the methyl group or the nitrile group, leading to characteristic fragment ions that help to piece together the molecular structure. The stability of the pyrimidine (B1678525) ring is often greater than that of the thiazole ring during fragmentation processes. sapub.org

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 124 | Molecular Ion (M⁺) |

| 126 | Isotopic Peak (M+2, due to ³⁴S) |

| 98 | [M - C₂H₂]⁺ |

| 83 | [M - CH₃CN]⁺ |

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy provide further confirmation of the functional groups present in this compound and offer insights into its electronic structure.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups. researchgate.net For this compound, the FTIR spectrum would be expected to show:

A sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

C-H stretching vibrations for the methyl group and the aromatic ring proton typically appear in the region of 2850-3100 cm⁻¹. libretexts.org

Vibrations associated with the C=N and C=C bonds within the thiazole ring would be observed in the fingerprint region (1400-1600 cm⁻¹). libretexts.org

The C-S stretching vibration is typically weaker and appears at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals information about the electronic transitions within the molecule. The thiazole ring, being an aromatic heterocycle, will exhibit characteristic π → π* transitions. The presence of the nitrile group, an auxochrome, can influence the position and intensity of these absorption bands. Studies on related thiazole derivatives have utilized UV-Vis spectroscopy to investigate tautomeric equilibria.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 2220-2260 | C≡N (Nitrile) Stretch |

| 2850-3100 | C-H Stretch (Alkyl and Aromatic) |

X-ray Crystallography for Definitive Solid-State Structure Determination

For instance, the crystal structure of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a related compound, was determined to be monoclinic. nih.gov X-ray analysis of other thiazole derivatives has been crucial in confirming their conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net A crystallographic study of this compound would determine bond lengths, bond angles, and intermolecular packing, providing unambiguous confirmation of its structure in the solid state.

Chromatographic Techniques for Purity Profiling and Reaction Monitoring (HPLC, LC-MS, TLC)

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the compound from any impurities. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for identifying impurities by providing their molecular weights and fragmentation patterns. It is also a valuable tool for reaction monitoring, allowing for the tracking of reactants, intermediates, and products over time. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. It can be used to quickly check the purity of a sample, identify the components of a mixture, and monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is used to study the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature. The resulting TGA curve can reveal the decomposition temperature of the compound and provide information about its thermal stability under different atmospheric conditions.

Surface Characterization and Morphological Studies (e.g., FESEM)

Field Emission Scanning Electron Microscopy (FESEM) can be employed to investigate the surface morphology and particle size of solid this compound. This technique provides high-resolution images of the sample's surface, which can be useful for understanding its physical properties and for quality control in materials science applications.

Electrochemistry and Coordination Chemistry Studies

The thiazole moiety, a core component of this compound, is a subject of significant interest in the fields of electrochemistry and coordination chemistry. The inherent electronic properties of the thiazole ring, featuring both nitrogen and sulfur heteroatoms, allow it to participate in redox processes and act as a versatile ligand for coordinating with various metal ions. Research into related thiazole derivatives provides a framework for understanding the potential electrochemical behavior and coordination capabilities of this compound.

Coordination Chemistry

The nitrogen and sulfur atoms within the thiazole ring can serve as effective coordination sites for transition metals. This allows thiazole-containing compounds to act as ligands in the formation of metal complexes. Studies on derivatives, such as Schiff bases incorporating a 5-methylthiazole (B1295346) unit, demonstrate this capability.

In a typical synthesis, a thiazole-derived ligand is dissolved in a solvent like methanol (B129727) and reacted with a metal salt, such as a metal nitrate, often in a 2:1 ligand-to-metal molar ratio. orientjchem.org The mixture is heated and stirred, leading to the formation of the metal complex, which can then be isolated as a solid. orientjchem.org For example, complexes of cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) have been synthesized with a Schiff base ligand containing a 5-methylthiazol-2-amine moiety. orientjchem.org

The table below summarizes the properties of a representative cadmium complex formed with a thiazole derivative ligand.

Table 1: Properties of a Representative Thiazole Derivative Metal Complex

| Property | Finding | Source |

|---|---|---|

| Complex | Cadmium(II) complex with 1,3-phenylenebis(methanylylidene)) bis (5-methylthiazol-2-amine) | orientjchem.org |

| Appearance | Solid tiger yellow powder | orientjchem.org |

| Yield | 67% | orientjchem.org |

| Melting Point | 247°C | orientjchem.org |

| Mass Spec (ESI-MS) | e/z: 440.91 | orientjchem.org |

| UV-Vis (λmax) | 360 nm | orientjchem.org |

This table is interactive. Click on the headers to sort.

Further research has shown that 2-amino-5-methyl-thiazole, a closely related compound, can coordinate with copper(II) Schiff base complexes. researchgate.net In these adducts, the nitrogen atom of the thiazole ring completes the coordination sphere of the copper ion, resulting in an octahedral configuration. researchgate.net This highlights the role of the thiazole ring as a key structural element in the formation of stable transition metal complexes.

Electrochemical Studies

The electrochemical properties of thiazole derivatives are often investigated using techniques like cyclic voltammetry (CV). orientjchem.org These studies can reveal the redox behavior of the compounds. For instance, the electrochemical analysis of metal complexes with thiazole-derived Schiff base ligands has shown distinct redox activity. orientjchem.org

A study involving Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes with a 5-methylthiazole Schiff base ligand identified prominent reduction peaks. orientjchem.org These peaks, observed around -0.4 V, are attributed to the reduction of the metal ion from the M(II) to the M(0) state. orientjchem.org

Electrochemical studies on other related heterocyclic compounds, such as 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives, have identified oxidation peaks using cyclic voltammetry. nih.gov In one such study, an oxidation peak appeared between +0.65 V and +0.70 V, which was attributed to the formation of disulfides. nih.gov The exact potential was found to be dependent on the pH of the solution. nih.gov

The table below presents findings from electrochemical studies on related thiazole compounds.

Table 2: Electrochemical Data for Related Thiazole Derivatives

| Compound Type | Technique | Observed Potential (vs. Ag/AgCl) | Attributed Process | Source |

|---|---|---|---|---|

| Metal(II) complexes with a 5-methylthiazole Schiff base ligand | Cyclic Voltammetry | approx. -0.4 V | Reduction (M(II) → M(0)) | orientjchem.org |

This table is interactive. Click on the headers to sort.

These examples from related compounds illustrate that the thiazole ring system is electrochemically active and can be studied to understand its redox properties, which are integral to its function in various chemical applications.

Theoretical and Computational Studies on 2 Methylthiazole 5 Carbonitrile

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the molecular and electronic structure of thiazole (B1198619) derivatives. scirp.orgnih.gov Methodologies such as DFT with various functionals (e.g., B3LYP) and basis sets are employed to calculate optimized geometries, vibrational frequencies, and electronic properties. mdpi.com For a molecule like 2-Methylthiazole-5-carbonitrile, these calculations can determine key structural parameters, including bond lengths and angles of the thiazole ring and its substituents.

The electronic properties are described by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com These calculations can also map the electrostatic potential to identify electron-rich and electron-poor regions, which are critical for understanding intermolecular interactions.

Molecular Dynamics and Docking Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.gov Docking studies predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. nih.govnih.gov For this compound, docking simulations could identify potential biological targets by screening it against various protein structures. These simulations would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on other thiazole derivatives have shown that interactions with specific amino acid residues like Cys83 or Arg120 can be crucial for binding affinity and selectivity. nih.govmdpi.com

Following docking, MD simulations can be performed to assess the stability of the predicted binding pose over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the conformational changes of both the ligand and the protein upon binding. This dynamic view helps to validate the docking results and provides a more detailed understanding of the binding mechanism at an atomistic level. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic and toxicological properties of a compound. nih.govijsdr.org Various computational models and web-based tools, such as SwissADME, allow for the rapid assessment of these properties from a molecule's structure. nih.govmdpi.com For this compound, a predictive analysis using the SwissADME tool was performed to evaluate its drug-likeness and pharmacokinetic profile.

The analysis includes several key parameters:

Physicochemical Properties: These include molecular weight, number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).

Lipophilicity: Predicted by calculating Log P values, which indicate how the compound partitions between an oily and an aqueous phase.

Water Solubility: Estimated to predict how well the compound dissolves in aqueous environments.

Pharmacokinetics: This involves predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

Drug-likeness: Assessed using established rules like Lipinski's rule of five, which helps determine if a compound has properties that would make it a likely orally active drug in humans. nih.govijsdr.org

| Property Class | Parameter | Predicted Value |

|---|---|---|

| Physicochemical Properties | General | |

| Formula | C₅H₄N₂S | |

| Molecular Weight | 124.16 g/mol | |

| Topological Polar Surface Area (TPSA) | 52.15 Ų | |

| Number of Heavy Atoms | 8 | |

| Molar Refractivity | 32.75 | |

| Lipophilicity | Log P (Octanol/Water) | |

| iLOGP | 0.98 | |

| Water Solubility | Log S (ESOL) | |

| Log S | -1.22 (Soluble) | |

| Pharmacokinetics | Absorption & Distribution | |

| GI Absorption | High | |

| BBB Permeant | Yes | |

| Drug-likeness | Rule-based Filters | |

| Lipinski's Rule | Yes (0 violations) | |

| Bioavailability Score | 0.55 | |

| Medicinal Chemistry | Alerts | |

| PAINS | 0 alerts |

Data generated using the SwissADME web tool. nih.gov

Tautomeric Equilibria and Conformational Landscape Analysis

Tautomerism, the interconversion of structural isomers, is an important consideration for heterocyclic compounds as it can significantly affect their chemical and biological properties. Thiazole-containing molecules can exist in different tautomeric forms, often involving proton migration between nitrogen and sulfur atoms or exocyclic groups. scirp.org For this compound, potential tautomerism could involve the thiazole ring nitrogen.

Computational methods, such as DFT, are used to investigate the tautomeric equilibrium by calculating the relative energies of the different possible tautomers. mdpi.com These calculations can determine the most stable tautomeric form in the gas phase and in different solvents, providing insight into the tautomerization reaction pathway and energy barriers. researchgate.net Furthermore, conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. By rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the global and local energy minima that correspond to stable conformers.

Predictive Modeling for Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which structural features are important for their biological effect. nih.govchula.ac.th

To build a QSAR model for a series of compounds including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume). A statistical method, such as multiple linear regression, is then used to create an equation that correlates these descriptors with the observed biological activity. acs.orgchula.ac.th The resulting model can highlight the importance of the thiazole core, the methyl group at position 2, and the carbonitrile group at position 5 for a specific biological activity, thereby guiding the design of more potent analogs. nih.gov

Biological and Pharmacological Research on 2 Methylthiazole 5 Carbonitrile and Its Derivatives

Antimicrobial Activity Assessment

Thiazole-containing compounds are recognized for their broad-spectrum antimicrobial effects. nih.gov The unique structural features of the thiazole (B1198619) nucleus, particularly the presence of nitrogen and sulfur atoms, allow for diverse chemical modifications, leading to derivatives with potent activity against a range of pathogens. mdpi.comanalis.com.my

Antibacterial Efficacy and Mode of Action

Derivatives of the thiazole scaffold have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has focused on synthesizing novel compounds and evaluating their efficacy, often measured by the Minimum Inhibitory Concentration (MIC).

For instance, a study on 5-acetyl-4-methylthiazole derivatives investigated their mode of action. The compound designated as T3, 5-acetyl-4-methyl-2-(4-nitroaniline)-1,3-thiazole, was identified as the most potent against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. analis.com.my Time-kill assays confirmed its bactericidal and fungicidal effects. analis.com.my Further investigation into the mechanism suggested that these compounds disrupt the bacterial cell membrane. The T3 compound showed the highest percentage of crystal violet uptake, indicating significant antibiofilm activity against the tested microbes. analis.com.my

Another study reported that novel coumarin-based thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Haemophilus influenzae. biointerfaceresearch.com Similarly, a series of (2-aminothiazol-4-yl) methyl ester derivatives showed prominent antibacterial activities compared to reference drugs. biointerfaceresearch.com The presence of both electron-withdrawing and donating groups on the thiazole ring appears to influence the antibacterial potency. biointerfaceresearch.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| 5-acetyl-4-methyl-2-(4-nitroaniline)-1,3-thiazole (T3) | S. aureus, S. typhi | Colony Forming Units (CFU/mL) at 2xMIC | 54 x 10³ CFU/mL (S. aureus), 48 x 10³ CFU/mL (S. typhi) | analis.com.my |

| Piperazine derivative 9a | Gram-positive bacteria | Inhibition Zone | >15 mm | nih.gov |

| Coumarin-based derivatives (24a-d) | S. aureus, H. influenzae | Broth dilution method | Significant activity | biointerfaceresearch.com |

| 2-(3-pyridyl)-4,5-disubstituted thiazoles (26-32) | Various pathogens | Not specified | Prominent activity | biointerfaceresearch.com |

This table is interactive and can be sorted by column.

Antifungal Properties and Mechanisms

The antifungal potential of thiazole derivatives is also a significant area of research. These compounds have been tested against various fungal pathogens, with some showing promising results. While some studies on 2-methyl-5-aryl-3-furoic acids reported interesting antifungal activity, they noted poor antibacterial effects. nih.gov

In a study of 5-acetyl-4-methylthiazole derivatives, compound T3 demonstrated the highest fungicidal effect against Candida albicans, with a survival of 11 x 10⁴ CFU/mL at twice its MIC. analis.com.my The mechanism of action is believed to be similar to its antibacterial effect, involving disruption of the fungal cell membrane and biofilm formation. analis.com.my However, in a separate study, a series of synthesized thienyl-triazole and thienyl-thiadiazole derivatives, while active against bacteria, were not found to be significantly active against Candida albicans. nih.gov

Copper complexes with thiazole-based ligands have also been evaluated. One such complex, Tz-05, showed activity against C. albicans with a 10 mm inhibition zone, an improvement over the free ligand. mdpi.com

Antitubercular Potential

Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. nih.gov Thiazole derivatives have emerged as a promising class of compounds in this area. Specifically, derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (Mtb) type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.govrsc.org

In one study, compounds C3, C4, and C11 from a series of 2-mercaptobenzothiazoles were identified as the most active molecules. nih.govrsc.org Compound C4, in particular, showed the highest bactericidal effect against Mtb H37Rv. nih.gov These compounds were found to act by depleting ATP and inhibiting NDH-2, confirming their mode of action. nih.govrsc.org Other research has also highlighted polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives as showing promising activity against M. tuberculosis H37Rv. consensus.app

**Table 2: Antitubercular Activity of Thiazole Derivatives against *M. tuberculosis***

| Compound/Derivative | Target/Strain | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole C4 | Mtb H37Rv | Bactericidal effect | Highest in its series | nih.gov |

| 2-Mercaptobenzothiazole C3, C4, C11 | Mtb NDH-2 | Inhibition | Active inhibitors | nih.govrsc.org |

| Polysubstituted pyrrolidine-2-carboxylates | M. tuberculosis H37Rv | Not specified | Promising activity | consensus.app |

This table is interactive and can be sorted by column.

Antiviral Properties (e.g., Anti-HIV)

The thiazole scaffold is present in numerous compounds investigated for their antiviral activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various picornaviruses. nih.govnih.gov Benzothiazole derivatives, which feature a fused benzene (B151609) and thiazole ring, have been shown to bind to viruses and exhibit antiviral effects. mdpi.com

Research into isothiazole (B42339) derivatives, which are structurally related to thiazoles, has identified compounds effective against both HIV-1 and HIV-2. cncb.ac.cn These compounds also demonstrated high selectivity against poliovirus and echovirus. cncb.ac.cn Reviews of patent literature confirm that thiazole derivatives have been reported to inhibit a wide spectrum of viruses, including influenza viruses, coronaviruses, and herpes viruses. nih.gov The development of new, effective antiviral drugs is crucial due to the emergence of drug-resistant viral strains. nih.gov

Anticancer and Cytotoxic Activity Studies

The development of novel anticancer agents is a primary focus of medicinal chemistry, and thiazole derivatives have shown considerable promise. nih.gov Their mechanism of action can involve various pathways, including the inhibition of kinases and the induction of apoptosis. dergipark.org.tr

Cytotoxicity against Various Cancer Cell Lines

A significant body of research has evaluated the cytotoxic effects of 2-methylthiazole-5-carbonitrile derivatives and related structures against a multitude of cancer cell lines.

One study synthesized a series of thiazole derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) and tested their cytotoxicity. nih.gov Several of these compounds were highly active against human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF), and nasopharyngeal (HONE-1) cancer cell lines, while showing lower toxicity to normal fibroblast cells (WI-38). nih.gov The potency of these compounds was often attributed to the presence of electron-withdrawing groups. nih.gov

In another study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were assessed for their anticancer activity. mdpi.com The highest activity was observed with a derivative substituted with a 4-chloro-2-methylphenyl amido group against the A-549 lung cancer cell line. mdpi.comresearchgate.net

Novel thiazole-hydrazide derivatives have also been investigated. dergipark.org.tr Compounds with a para-chlorophenyl substitution on the thiazole ring (4a and 4d) displayed a notable anticancer profile against A549 lung carcinoma and MCF7 breast adenocarcinoma cells, with compound 4a showing an IC50 value of 26.53 µM against A549 cells. These compounds showed selective cytotoxicity, being less harmful to healthy NIH/3T3 cells. dergipark.org.tr

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| Tetrahydrobenzo[b]thiophene derivatives (6a, 7, 8a,b, 9b, 10b,c) | NUGC, DLD-1, HA22T, HEPG-2, MCF, HONE-1 | Cytotoxicity | Most active compounds in the series | nih.gov |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (8c) | A-549 (lung) | Inhibitory % at 5 µg/mL | 48% | mdpi.comresearchgate.net |

| Benzothiazole derivative (6b) | MCF-7 (breast) | IC50 | 5.15 µM | nih.gov |

| Thiazole-hydrazide (4a) | A549 (lung) | IC50 | 26.53 µM | dergipark.org.tr |

| Thiazole-hydrazide (4a) | MCF7 (breast) | IC50 | 48.01 µM | dergipark.org.tr |

This table is interactive and can be sorted by column.

Apoptosis Induction and Cell Cycle Modulation

Derivatives of the thiazole scaffold have been shown to exert significant antiproliferative effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle in cancer cells. This disruption of the cell division process is a key mechanism for their anticancer activity.

Research has demonstrated that specific thiazolyl-pyrazoline derivatives, such as compounds 6a and 10a , can trigger apoptosis in the MCF-7 breast cancer cell line. nih.gov Their mechanism involves arresting the cell cycle at distinct phases; compound 6a causes an arrest at the G1 phase, while compound 10a halts the cycle at the transition between the G1 and S phases. nih.gov Similarly, a series of imidazo[2,1-b]thiazole (B1210989) derivatives, including compounds 39 and 43 , have been identified as potent inducers of apoptosis in MCF-7 cells. nih.gov These compounds also modulate the cell cycle, with compound 39 arresting cells at the G1/S checkpoint and compound 43 causing a G1 phase arrest. nih.gov

Further studies on other thiazole derivatives have expanded on these findings. For instance, compound 4d , a 3-nitrophenylthiazolyl derivative, was found to induce both early and late apoptosis in MDA-MB-231 breast cancer cells. mdpi.com This was accompanied by cell cycle arrest at both the G1 and G2/M phases, indicating a multi-pronged attack on cancer cell proliferation. mdpi.com The induction of apoptosis is a critical endpoint for many anticancer therapies, as it leads to the safe and effective removal of malignant cells.

| Compound | Cell Line | Cell Cycle Phase Arrest | Effect |

| 6a | MCF-7 (Breast Cancer) | G1 | Apoptosis Induction |

| 10a | MCF-7 (Breast Cancer) | G1/S | Apoptosis Induction |

| 39 | MCF-7 (Breast Cancer) | G1/S | Apoptosis Induction |

| 43 | MCF-7 (Breast Cancer) | G1 | Apoptosis Induction |

| 4d | MDA-MB-231 (Breast Cancer) | G1 and G2/M | Apoptosis Induction |

Molecular Targets in Cancer Pathways (e.g., Kinases, Receptors)

The anticancer effects of thiazole derivatives are rooted in their ability to interact with and inhibit specific molecular targets that are crucial for tumor growth and survival. nih.gov Protein kinases, enzymes that regulate a vast array of cellular processes, are primary targets for these compounds. nih.govnih.gov

Thiazole-based molecules have been successfully designed as inhibitors of several key kinase families. nih.gov These include:

Tyrosine Kinases : This group is central to cell signaling pathways that control growth, differentiation, and angiogenesis. nih.gov Specific targets include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Inhibition of these receptors can block tumor cell proliferation and the formation of new blood vessels that supply the tumor. nih.gov

Serine/Threonine Kinases : Thiazole derivatives have shown inhibitory activity against critical serine/threonine kinases. nih.gov These include the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer, promoting cell survival and proliferation. nih.govnih.gov Other targets in this class are Aurora kinases, which are essential for cell division (mitosis), and Casein Kinase II (CK2), an enzyme implicated in preventing cell death and enhancing the activity of oncogenes. nih.govresearchgate.netnih.gov

Other Cancer-Related Enzymes : Beyond kinases, research has identified other enzymes that are inhibited by thiazole derivatives. Dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA precursors, has been identified as a target, highlighting the diverse mechanisms through which these compounds can exert their effects. nih.gov

The versatility of the thiazole scaffold allows for its incorporation into a variety of structures, leading to the development of inhibitors against a wide range of important targets in oncology. nih.govnih.gov

| Target Class | Specific Target | Role in Cancer | Reference |

| Tyrosine Kinases | EGFR, HER2, VEGFR-2 | Proliferation, Angiogenesis, Migration | nih.govnih.gov |

| Serine/Threonine Kinases | PI3K/AKT/mTOR | Cell Growth, Survival, Proliferation | nih.govnih.gov |

| Serine/Threonine Kinases | Aurora Kinases | Cell Division (Mitosis) | researchgate.netnih.gov |

| Serine/Threonine Kinases | Casein Kinase II (CK2) | Anti-Apoptosis, Oncogene Activation | nih.gov |

| Other Enzymes | DHFR | DNA Synthesis | nih.gov |

Enzyme Inhibitory and Modulatory Profiles

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. acs.org Elevated levels of uric acid can lead to conditions like gout. Febuxostat, a potent XO inhibitor used clinically, features a thiazole nucleus in its structure. Inspired by this, researchers have developed other thiazole derivatives as XO inhibitors. A series of 2-(indol-2-yl)thiazole analogues were investigated, with one compound emerging as the most active, showing an IC₅₀ value of 5.1 nM. Another series of 2-(indol-5-yl)thiazole derivatives also yielded a highly potent candidate with an IC₅₀ value of 3.5 nM, demonstrating that the thiazole scaffold is a valuable component for designing effective XO inhibitors.

Cyclooxygenase (COX) Isoenzyme Selectivity

Cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which are mediators of inflammation and pain. rsc.org There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in baseline physiological functions, COX-2 is primarily induced during inflammation, making it a prime target for anti-inflammatory drugs.

New thiazole carboxamide derivatives have been developed that show potent and selective inhibition of the COX-2 isoenzyme. nih.gov In one study, the synthesized compounds displayed COX-2 IC₅₀ values in the potent range of 0.057–0.085 μM. nih.gov Another study on pyridazine-based thiazole derivatives also identified compounds with high selectivity for COX-2 over COX-1. researchgate.net For example, compound 9a from this series showed superior COX-2 inhibition (IC₅₀ = 15.50 nM) and a better selectivity index (SI = 21.29) than the reference drug celecoxib (B62257) (IC₅₀ = 17.79 nM, SI = 17.98). researchgate.net This selectivity is crucial as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) for COX-2 |

| Celecoxib (Reference) | 320 | 17.79 | 17.98 |

| 9a (Thiazole Derivative) | 330 | 15.50 | 21.29 |

| 16b (Thiazolidinone Derivative) | 315 | 16.90 | 18.63 |

Tyrosine Kinase (EGFR, HER2) Inhibition

The overexpression of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a hallmark of various cancers, particularly breast cancer, making them critical targets for therapeutic intervention. Thiazole derivatives have been engineered as potent dual inhibitors of both EGFR and HER2.

A study on imidazo[2,1-b]thiazole derivatives identified compounds 39 and 43 as highly effective dual inhibitors. nih.gov Compound 43 was particularly potent, with IC₅₀ values of 0.122 μM against EGFR and 0.078 μM against HER2. nih.gov Another series of novel thiazolyl-pyrazoline derivatives also yielded potent dual inhibitors. nih.gov Compounds 6a and 6b from this series showed promising inhibitory activity against both kinases, with compound 6b demonstrating IC₅₀ values of 0.005 µM for EGFR and 0.022 µM for HER2, comparable to the reference drug lapatinib. nih.gov The ability of a single molecule to inhibit both of these key receptors represents a significant strategy in developing multi-targeted anticancer agents. nih.gov

| Compound | EGFR IC₅₀ (μM) | HER2 IC₅₀ (μM) | Reference |

| Lapatinib (Reference) | 0.007 | 0.018 | nih.gov |

| 39 | 0.153 | 0.108 | nih.gov |

| 43 | 0.122 | 0.078 | nih.gov |

| 6a | 0.024 | 0.047 | nih.gov |

| 6b | 0.005 | 0.022 | nih.gov |

Other Enzymatic and Receptor-Based Modulations (e.g., PI3K, Thioredoxin Reductase, MAO)

The therapeutic reach of thiazole derivatives extends to other important enzymes and receptors.

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is fundamental to cell growth and is often dysregulated in cancer. nih.govnih.gov Thiazole derivatives have emerged as potent inhibitors of this pathway. One study reported a series of thiazole derivatives where compound 3b showed high activity against PI3Kα with an IC₅₀ of 0.086 μM and also inhibited mTOR with an IC₅₀ of 0.221 μM. nih.gov In another investigation, a bis-dithiazole compound exhibited remarkable PI3K enzyme suppression with an IC₅₀ value of 2.33 nM. nih.gov

Casein Kinase II (CK2): This kinase promotes cell survival and is a target in cancer therapy. nih.gov Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of CK2, with the most active compound showing an IC₅₀ value of 0.4 μM. nih.gov Other research on 2-aminothiazole (B372263) derivatives led to a compound with an IC₅₀ of 3.4 μM against CK2, which acts through a novel allosteric binding site. acs.org

Monoamine Oxidase (MAO): MAO enzymes are involved in neurotransmitter metabolism and are targets for treating neurological disorders. Novel thiazole-hydrazones have been synthesized and screened for their ability to inhibit the two isoforms, MAO-A and MAO-B. This indicates a potential application for thiazole derivatives beyond oncology.

Thioredoxin Reductase (TrxR): While TrxR is an important target in cancer for its role in mitigating oxidative stress, the development of specific thiazole-based inhibitors is an area of ongoing investigation. Research has focused on combining pharmacophores, but direct and potent inhibition by simple thiazole derivatives is not yet extensively documented. nih.gov

Metabolic and Anti-diabetic Research Avenues

Thiazole derivatives have garnered significant interest for their potential in managing metabolic diseases, particularly diabetes. rasayanjournal.co.innih.gov The structural versatility of the thiazole nucleus allows for the development of novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments. rasayanjournal.co.in

Research has demonstrated the protective effects of thiazole derivatives against hyperglycemia. nih.gov For instance, a newly developed thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has shown promising results in a streptozotocin-induced diabetic rat model. nih.gov Administration of this compound for four weeks led to a reversal of elevated serum glucose and insulin (B600854) levels, indicating an improvement in glucose homeostasis. nih.gov Furthermore, it addressed insulin resistance, a key factor in type 2 diabetes. nih.gov The mechanism behind these effects is believed to be linked to the compound's anti-oxidant and anti-inflammatory properties. nih.gov While direct studies on this compound are limited in this specific context, the broader family of thiazole derivatives, including those with structural similarities, shows a clear potential for influencing insulin sensitivity and glucose metabolism. rasayanjournal.co.innih.gov

It is also worth noting that high levels of dietary acid load can negatively affect insulin sensitivity and glucose metabolism. nih.gov While not directly related to this compound, this highlights the complex interplay of metabolic factors that can influence glucose homeostasis. nih.gov

In conjunction with their effects on glucose metabolism, thiazole derivatives have been shown to modulate lipid profiles and inflammatory markers, both of which are often dysregulated in diabetic conditions. In the same study on 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, the compound significantly lowered elevated levels of serum triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C). nih.gov It also alleviated the reduction in high-density lipoprotein cholesterol (HDL-C). nih.gov This demonstrates a beneficial impact on the lipid profile, which is a critical aspect of managing diabetic complications. nih.gov

The anti-inflammatory effects were evidenced by the reversal of increased levels of pro-inflammatory cytokines in diabetic rats following treatment with the thiazole derivative. nih.gov This suggests that the therapeutic potential of these compounds in diabetes extends beyond glycemic control to encompass the management of associated dyslipidemia and inflammation. nih.gov

Table 1: Effects of a Thiazole Derivative on Metabolic Parameters in Diabetic Rats

| Parameter | Effect of Thiazole Derivative Administration | Reference |

| Serum Glucose | Reversed increased levels | nih.gov |

| Serum Insulin | Reversed increased levels | nih.gov |

| HOMA-IR (Insulin Resistance) | Reversed increased levels | nih.gov |

| Serum Triglycerides (TG) | Significantly lowered | nih.gov |

| Serum Total Cholesterol (TC) | Significantly lowered | nih.gov |

| Serum LDL-C | Significantly lowered | nih.gov |

| Serum VLDL-C | Significantly lowered | nih.gov |

| Serum HDL-C | Alleviated reduction | nih.gov |

| Pro-inflammatory Cytokines | Reversed increased levels | nih.gov |

Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory properties of thiazole derivatives are a significant area of pharmacological research. nih.govnih.gov A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were found to exhibit moderate to good anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin. nih.govnih.gov The mechanism of action for these compounds was identified as selective inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. nih.govnih.gov This selective inhibition suggests a potential for developing anti-inflammatory agents with a reduced risk of certain side effects associated with non-selective COX inhibitors. nih.gov

The immunomodulatory effects of various natural and synthetic compounds often involve the modulation of T-cell responses. For example, compounds like resveratrol (B1683913) and boswellic acids have been shown to alter the balance between pro-inflammatory (Th1, Th17) and anti-inflammatory (Th2, Treg) T-cell subsets, which is crucial in controlling autoimmune inflammation. mdpi.com While direct evidence for this compound's effect on T-cell differentiation is not available, the established anti-inflammatory activity of related thiazole derivatives suggests that immunomodulation could be a contributing mechanism.

Agrochemical Applications and Bioactivity (e.g., Fungicidal, Insecticidal)

Beyond pharmaceuticals, thiazole derivatives have found applications in the agrochemical industry. The thiazole scaffold is a component of some compounds developed for their fungicidal and insecticidal properties. For instance, a series of pyrazoline derivatives incorporating a β-methoxyacrylate pharmacophore, a known fungicidal group, were synthesized and tested for their biological activities. nih.gov One of the most potent compounds from this series demonstrated significant fungicidal activity against various plant pathogens and insecticidal activity against specific pests. nih.gov This highlights the potential of incorporating the thiazole moiety into more complex molecules to create dual-action agrochemicals. nih.gov

Broader Pharmacological Spectrum and Therapeutic Potential (e.g., Anticonvulsant, Antiplatelet)

The 2-aminothiazole scaffold, a close relative of this compound, is recognized for its broad pharmacological spectrum. nih.gov Literature documents that derivatives of 2-aminothiazole possess a wide range of activities, including anticonvulsant and antiplatelet effects. nih.gov The antiplatelet potential of some thiazole derivatives can be linked to their COX-1 inhibitory activity, as this enzyme is involved in platelet aggregation. nih.gov

Furthermore, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as potential inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. researchgate.net Certain compounds in this series showed excellent inhibitory activity, suggesting their potential for the treatment of gout and hyperuricemia. researchgate.net These findings underscore the versatility of the thiazole core structure in developing therapeutic agents for a wide range of conditions beyond metabolic and inflammatory diseases. nih.govresearchgate.net

Applications in Interdisciplinary Scientific Domains

Advanced Drug Discovery and Development Initiatives

The 2-methylthiazole-5-carbonitrile core is a prominent feature in the design of novel therapeutic agents, particularly in the realm of oncology and inflammatory diseases. Its structural framework serves as a crucial building block for the development of potent and selective enzyme inhibitors.

Research has extensively focused on derivatives of this compound as kinase inhibitors. rsc.org Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. rsc.org For instance, pyrimidino-thiazolyl carbonitriles have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. nih.gov The inhibition of this receptor is a validated strategy in cancer therapy.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and pharmacokinetic profiles of these inhibitors. Modifications to the lead structures have resulted in compounds with enhanced inhibitory activity against VEGFR-2 and reduced off-target effects, such as affinity for the hERG channel, which is crucial for cardiac safety. nih.gov

Furthermore, the broader class of 2-aminothiazole (B372263) derivatives, accessible from the this compound scaffold, has demonstrated a wide range of pharmacological activities. These include anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.govnih.gov In the context of cancer, these derivatives have been investigated for their ability to inhibit various human cancerous cell lines, including breast, lung, and colon cancer. nih.gov The thiazole (B1198619) nucleus is a key component of several clinically approved anticancer drugs, such as Dasatinib. mdpi.com

In the area of neurodegenerative diseases, 4-methylthiazole (B1212942) derivatives have been synthesized and evaluated for their neuroprotective effects against conditions like excitotoxicity and oxygen-glucose deprivation, which are implicated in Alzheimer's disease. nih.gov These compounds often work by potentiating the action of the inhibitory neurotransmitter GABA. nih.gov

The following table summarizes key research findings on the application of this compound derivatives in drug discovery:

| Derivative Class | Target | Therapeutic Area | Key Findings |

| Pyrimidino-thiazolyl carbonitriles | VEGFR-2 Kinase | Oncology | Potent and selective inhibition of VEGFR-2, crucial for anti-angiogenesis therapy. nih.gov |

| 2-Aminothiazole derivatives | Various Kinases | Oncology | Broad-spectrum anticancer activity against multiple human cancer cell lines. nih.gov |

| 4-Methylthiazole derivatives | GABA-A Receptor | Neurodegenerative Diseases | Neuroprotective effects by attenuating excitotoxicity. nih.gov |

| Thiazole-based carboxamides | Not specified | Oncology | Some derivatives showed inhibitory activity against lung cancer cell lines. mdpi.com |

Chemical Biology and Probe Design

The development of chemical probes is essential for dissecting complex biological processes and validating novel drug targets. The this compound scaffold has proven to be a valuable starting point for the design and synthesis of such probes. These molecular tools enable researchers to selectively modulate the function of specific proteins within a cellular context, providing insights into their roles in health and disease.

A notable application in this area is the development of inhibitors for the kinesin HSET (also known as KIFC1). Many cancer cells rely on HSET to manage extra centrosomes and ensure their survival during cell division. Therefore, inhibiting HSET presents a promising strategy to selectively target cancer cells. Researchers have discovered a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate that demonstrates micromolar inhibition of HSET. This initial hit was further optimized to yield ATP-competitive inhibitors with nanomolar potency and high selectivity.

To confirm that these inhibitors engage with HSET within living cells, cellular target engagement probes were developed. These probes are often designed with a "clickable" handle, such as an alkyne or azide, which allows for their visualization and quantification using bioorthogonal chemistry techniques like the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This powerful approach provides direct evidence of the inhibitor binding to its intended target in a complex cellular environment.

The development of these HSET-targeting probes, originating from a thiazole-5-carboxylate scaffold, highlights the utility of this chemical framework in creating sophisticated tools for chemical biology. These probes not only validate the therapeutic target but also provide a deeper understanding of the compound's mechanism of action at a molecular level.

Agrochemical Science and Sustainable Agriculture

The thiazole ring is a well-established pharmacophore in the agrochemical industry, and derivatives of 2-methylthiazole (B1294427) are integral to the development of modern crop protection solutions. The related compound, 2-Methylthiazole-5-carboxylic acid, serves as a key intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.com Its structural features contribute to the efficacy and selectivity of the final products, aiming to enhance crop yield and quality while minimizing environmental impact.

Research has explored various thiazole derivatives for their bioactivity against common agricultural pests and pathogens. For instance, a series of thiazoles incorporating a hydrazone moiety were synthesized and evaluated for their agricultural bioactivities. One particular compound, a thiazole-carbohydrazide, demonstrated significant inhibitory action against several fungal strains, including Botrytis cinerea and Fusarium solani. The in vitro antifungal activity of this derivative was found to be more potent than the commercial fungicide hymexazol. Furthermore, its efficacy in controlling tomato gray mold in vivo was comparable or even superior to the widely used fungicide carbendazim.

These findings underscore the potential of the thiazole scaffold in designing next-generation agrochemicals that can contribute to sustainable agricultural practices by providing effective and potentially more targeted pest and disease control. The continuous exploration of derivatives of 2-methylthiazole and related structures is crucial for addressing the ongoing challenges of food security and environmental stewardship.

Functional Materials and Supramolecular Chemistry

The unique electronic and structural properties of the thiazole ring make this compound and its derivatives attractive building blocks for the creation of functional materials and supramolecular assemblies. These materials have potential applications in electronics, photonics, and biomedicine.

In the realm of materials science, researchers are exploring the use of thiazole-containing compounds in the development of supramolecular photonic materials. These materials are designed to exhibit specific optical properties, such as multiphoton absorption, which is of interest for applications like high-density optical data storage and bioimaging. The ability of thiazole derivatives to self-assemble into ordered structures is a key aspect of this research.

Furthermore, the coordination of thiazole-based ligands to metal ions has been investigated to create novel coordination compounds with interesting properties. For example, new copper coordination compounds incorporating thiazole derivatives have been synthesized and characterized. The resulting complexes can exhibit unique geometries and electronic structures, which may lead to applications in catalysis or as functional materials with specific magnetic or optical properties. The thiazole ring, in these cases, can act as a ligand, coordinating to the metal center through its nitrogen and/or sulfur atoms.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for organizing thiazole-based building blocks into larger, functional architectures. The resulting supramolecular materials can be designed to be responsive to external stimuli, such as light or pH, making them "smart" materials with potential applications in sensors, drug delivery systems, and tissue engineering. The modular nature of supramolecular assembly allows for the incorporation of various functional groups onto the thiazole scaffold, enabling the fine-tuning of the material's properties.

Analytical Chemistry and Sensing Technologies

The inherent properties of the thiazole nucleus and the synthetic versatility of the this compound scaffold lend themselves to the development of advanced analytical tools, including fluorescent probes and chemosensors. These tools are designed to detect and quantify specific analytes, such as metal ions, anions, or biologically important molecules, with high sensitivity and selectivity.

While direct applications of this compound as a sensor are not extensively documented, the broader class of thiazole derivatives has been successfully employed in the design of fluorescent probes. The thiazole ring can act as a fluorophore itself or be part of a larger conjugated system that exhibits fluorescence. The interaction of the probe with a target analyte can induce a change in its photophysical properties, such as an increase or decrease in fluorescence intensity (chelation-enhanced or -quenched fluorescence), a shift in the emission wavelength, or a change in fluorescence lifetime.

For example, thiazole derivatives can be functionalized with specific recognition moieties that selectively bind to a target analyte. This binding event triggers a conformational change or an electronic perturbation in the molecule, leading to a measurable optical response. This principle has been used to develop sensors for a variety of targets.

Moreover, the development of imaging agents for biological systems is a key area of analytical chemistry. Thiazole-based compounds can be incorporated into probes for bioimaging applications, allowing for the visualization of specific cellular components or processes. These probes are often designed to be cell-permeable and to accumulate in specific organelles or to bind to particular biomolecules. The development of such probes is crucial for advancing our understanding of cellular biology and for the diagnosis of diseases.

Conclusion and Future Perspectives in 2 Methylthiazole 5 Carbonitrile Research

Synthesis, Reactivity, and Biological Relevance Summary

The synthesis of the 2-methylthiazole-5-carbonitrile core and its derivatives often involves cyclization reactions. A common method for creating the related 2-methylthiazole-5-carboxylate structure is the reaction between an alkyl 4-(halo)-2-chloroacetoacetate and thioacetamide. google.com This process typically involves a cyclization step followed by dehydration to form the thiazole (B1198619) ring. google.com Variations of the Hantzsch thiazole synthesis are fundamental in creating this heterocyclic system. The reactivity of this compound is largely dictated by the interplay between the thiazole ring and the electron-withdrawing nitrile group at the 5-position. This nitrile group significantly influences the molecule's electronic properties, enhancing its reactivity and making it a valuable intermediate for further chemical modifications. The nitrile can be transformed into other functional groups, such as amines or carboxylic acids, while the thiazole ring itself can undergo various substitution reactions, providing a scaffold for creating a diverse range of derivatives.

The biological relevance of the thiazole nucleus is vast and well-documented. Thiazole-containing compounds are integral to numerous clinically used drugs, including the anticancer agents Dasatinib and Dabrafenib, and the vitamin B1 (thiamine). mdpi.com Derivatives of the closely related 2-methylthiazole-5-carboxylic acid serve as crucial building blocks in the synthesis of pharmaceuticals, particularly antimicrobial agents, and in the formulation of agrochemicals like herbicides. chemimpex.com Research has shown that modifying the substituents on the thiazole ring can lead to compounds with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and potential antidiabetic effects. nih.govresearchgate.netnih.gov For instance, certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. researchgate.net Furthermore, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed and synthesized as potential anti-tumor drugs, targeting various cancer cell lines. nih.govmdpi.com

Table 1: Key Properties of this compound and Related Compounds

| Property | Data | Source |

| CAS Number | 65735-10-6 / 60735-10-6 | avantorsciences.comchemsrc.com |

| Molecular Formula | C₅H₄N₂S | avantorsciences.com |

| Molecular Weight | 124.16 g/mol | avantorsciences.com |

| Related Compound | 2-Chloro-4-methylthiazole-5-carbonitrile | chemscene.com |